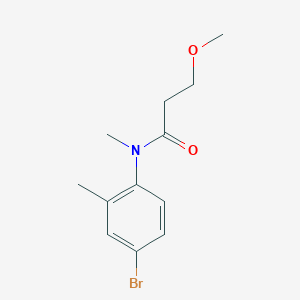

N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide

Description

N-(4-Bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide (CAS: 1131604-82-4) is a brominated aromatic amide derivative characterized by a 4-bromo-2-methylphenyl group attached to a propanamide backbone with a methoxy substituent at the 3-position and an N-methyl group. This compound is part of a broader class of bioactive amides and sulfonamides, often utilized as intermediates in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-9-8-10(13)4-5-11(9)14(2)12(15)6-7-16-3/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPGEVPCBAJSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N(C)C(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676329 | |

| Record name | N-(4-Bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131604-82-4 | |

| Record name | N-(4-Bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C13H16BrN O2

- Molecular Weight : 286.169 g/mol

- SMILES Notation : COC(C)(C)C(=O)Nc1ccc(C)c(Br)c1

This compound features a brominated aromatic ring, a methoxy group, and an amide functional group, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The precise mechanism by which it exerts this effect may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Studies have shown that compounds with similar structural motifs often demonstrate potent antibacterial effects against a range of pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial findings suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and inhibition of cell proliferation. The unique structural features, such as the presence of the bromine atom, may enhance its binding affinity to specific cancer cell targets.

The biological activity of this compound is thought to involve interaction with specific molecular targets within biological systems. The amide group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding, enhancing the compound's binding affinity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess comparable efficacy .

- Anticancer Research : In vitro assays indicated that derivatives of this compound could inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .

- Pharmacokinetic Profile : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which may also apply to this compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N-(4-bromo-2-methylphenyl)acetamide | Moderate | Low | Enzyme inhibition |

| N-(4-bromo-2-methylphenyl)-3-methylbenzamide | High | Moderate | Apoptosis induction |

| This compound | Potentially High | High | Receptor modulation and enzyme inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

Backbone Variations: The target compound features a methoxy group on the propanamide chain, whereas analogs like replace this with a naphthyl-acrylamide group, increasing aromaticity and molecular weight.

The 4-nitro-3-(trifluoromethyl)phenyl group in combines strong electron-withdrawing groups (NO₂, CF₃), likely reducing electron density on the aromatic ring compared to the target compound.

Physicochemical Properties :

- The naphthyl-acrylamide derivative has a higher molecular weight (366.25 g/mol) and predicted boiling point (558.7°C) due to extended conjugation and bulkier substituents.

- Substituents like trifluoromethyl (in ) and nitro groups typically reduce solubility in aqueous media, whereas methoxy or hydroxy groups (as in ) may improve it.

Stability and Reactivity Trends:

Preparation Methods

Synthesis of Key Intermediate: 4-Bromo-2-methoxybenzaldehyde

Before preparing the target amide, the synthesis of 4-bromo-2-methoxybenzaldehyde is crucial as it serves as a key aromatic precursor.

- Starting Material: 1,4-dibromo-2-fluorobenzene

- Reagents and Conditions:

- Metal-halogen exchange using isopropyl magnesium chloride in tetrahydrofuran (THF) and a first solvent such as toluene or methyl tert-butyl ether at 0–5 °C.

- Formylation with a formyl source such as dimethylformamide (DMF) or N-formyl secondary amine under controlled temperature (0–5 °C).

- Crystallization of the intermediate using alkanes like heptane or cyclohexane as crystallization agents.

- Subsequent reaction with methanol in the presence of potassium carbonate at 50 °C to introduce the methoxy group.

- Final crystallization from heptane to obtain 4-bromo-2-methoxybenzaldehyde with an overall yield of approximately 57%.

This optimized two-step process avoids cryogenic conditions and offers good selectivity and yield, beneficial for pharmaceutical applications.

Formation of Weinreb Amide Derivative

The preparation of the N-methoxy-N-methyl amide (Weinreb amide) derivative of the aromatic aldehyde or acid chloride is a key step to enable further functionalization.

- General Procedure:

- The aromatic acid chloride or aldehyde derivative is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base under anhydrous conditions.

- Reactions are typically performed under nitrogen atmosphere using oven-dried glassware and Schlenk techniques to prevent moisture interference.

- Solvents such as dry toluene or dichloromethane are commonly used.

- The reaction temperature is maintained at room temperature or slightly below to control reactivity.

- The crude Weinreb amide product is isolated by standard extraction and purification methods, often used directly in subsequent steps without further purification.

For example, 3-(4-bromophenyl)-N-methoxy-N-methylpropanamide has been synthesized following such protocols.

Coupling with Organolithium Reagents to Form Target Amide

The core step in preparing N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide involves the nucleophilic addition of an organolithium reagent to the Weinreb amide intermediate.

-

- Organolithium reagents are prepared by lithium-halogen exchange or direct lithiation of suitable precursors.

- These reagents are handled under inert atmosphere due to their high reactivity.

-

- The Weinreb amide (0.3 mmol scale) is dissolved in dry toluene at room temperature in a Schlenk flask.

- The organolithium reagent (1 equivalent) is added dropwise to the solution.

- The mixture is stirred to allow 1,2-addition to the Weinreb amide, forming the corresponding ketone intermediate.

- This step can be followed by cross-coupling reactions if further functionalization is desired.

-

- The product is isolated by solvent removal under reduced pressure.

- Purification is achieved using flash column chromatography (FCC) or recrystallization.

This method provides a versatile route to access the target amide with high regio- and chemoselectivity.

Alternative Acylation and Methylation Routes

According to patent literature, alternative synthetic routes involve multi-step acylation and methylation of substituted toluene derivatives:

-

- Reaction of substituted toluene derivatives with acid chlorides in the presence of Lewis acids such as aluminum chloride at temperatures ranging from 0 °C to 70 °C for 20 minutes to 10 hours.

- Solvents include toluene, xylene, or methylene chloride.

-

- Subsequent methylation steps using methylating agents (e.g., methyl iodide) with at least 2 molar equivalents to introduce methyl groups on the aromatic ring or side chain.

- Reaction times vary from 0.5 to 25 hours, typically at 0–25 °C.

-

- Extraction, crystallization, and distillation techniques are employed to isolate intermediates and final products.

This approach allows the construction of halo-substituted methylated aromatic ketones and amides, which can be further elaborated to the target compound.

Data Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The use of Weinreb amides as intermediates is well-established for controlled ketone formation via organolithium addition, providing high yields and selectivity for the desired amide structure.

- Metal-halogen exchange and formylation steps for aromatic aldehyde synthesis have been optimized to avoid cryogenic conditions, improving scalability and safety.

- Lewis acid-catalyzed acylation combined with methylation offers alternative routes but requires careful control of reaction times and temperatures to avoid side reactions.

- Purification techniques such as flash column chromatography and crystallization are critical to obtaining high-purity target compounds, especially when dealing with sensitive intermediates.

- The choice of solvents and bases significantly affects reaction efficiency and product stability, with dry and inert conditions being a common requirement across methods.

Q & A

Q. What are the critical steps for synthesizing N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide with high purity?

- Methodological Answer: The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours for complete conversion). Key intermediates include brominated aromatic precursors and methoxy-substituted propanamide derivatives. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Characterization by 1H/13C NMR (confirming methyl and methoxy groups) and mass spectrometry (ESI-MS for molecular ion verification) ensures structural fidelity .

Q. Which analytical techniques are most effective for confirming structural integrity?

- Methodological Answer:

- NMR Spectroscopy : 1H NMR resolves signals for the bromophenyl (δ 7.2–7.5 ppm) and methoxy groups (δ 3.3–3.5 ppm), while 13C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) are diagnostic.

- X-ray Diffraction : Single-crystal analysis (using SHELXL) resolves bond angles and torsional strain in the propanamide backbone .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular structure?

- Methodological Answer: Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-97) refines atomic coordinates and thermal parameters. For this compound, key features include N—H⋯O hydrogen bonding (2.8–3.0 Å) and C—C—N—C torsion angles (~120°), which stabilize the crystal lattice. Data collection on a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts. Mercury software visualizes packing diagrams to assess van der Waals interactions .

Q. What strategies optimize reactivity studies with nucleophiles/electrophiles?

- Methodological Answer:

- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) in anhydrous THF at −78°C to target the amide carbonyl. Monitor via TLC.

- Electrophilic Substitution : Bromination (NBS, CCl4) or nitration (HNO3/H2SO4) on the aromatic ring requires regioselective control (para-directing methoxy group). Use HPLC-PDA (C18 column, acetonitrile/water) to track byproducts. Computational DFT studies (Gaussian 16) predict transition states for substituent effects .

Q. How can computational modeling predict biological target interactions?

- Methodological Answer: Molecular docking (AutoDock Vina) screens against androgen receptors (PDB ID: 2PIX) using the compound’s 3D structure (optimized with B3LYP/6-31G basis set*). Key interactions include hydrogen bonding between the methoxy group and Arg752 residue.MD simulations (GROMACS) assess binding stability (RMSD < 2.0 Å over 100 ns). Validate with SPR biosensor assays (KD < 10 µM) .

Q. What methodologies investigate photophysical properties like fluorescence?

- Methodological Answer: Use spectrofluorometry (λex = 280 nm, λem = 350–450 nm) in ethanol to measure quantum yield (quinine sulfate as standard). TD-DFT calculations (CAM-B3LYP) correlate emission spectra with excited-state charge transfer (e.g., methoxy-to-bromophenyl). For aggregation-induced emission (AIE), vary solvent polarity (THF/water mixtures) and monitor intensity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.